N-Boc-N-(1-ethylpropyl)-glycine
Description
N-Boc-N-(1-ethylpropyl)-glycine is a modified glycine derivative featuring two protecting groups: a tert-butoxycarbonyl (Boc) group and a 1-ethylpropyl substituent on the nitrogen atom. The Boc group is a widely used acid-labile protecting group in peptide synthesis, while the 1-ethylpropyl (pentan-3-yl) substituent introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and applications in organic synthesis or bioconjugation .
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-pentan-3-ylamino]acetic acid |
InChI |
InChI=1S/C12H23NO4/c1-6-9(7-2)13(8-10(14)15)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15) |
InChI Key |
HZZJJKBXBWXRJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N(CC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Boc Protection of Glycine
The foundational step involves introducing the Boc group to glycine’s α-amino group. Patent CN104276964A details a high-yield (93.87%) method using sodium hydrogen carbonate and di-tert-butyl dicarbonate [(Boc)₂O] in aqueous conditions. Key parameters include:
- Reaction Conditions : pH ≥ 10, room temperature, 8–10 hours.
- Workup : Sequential extraction with n-hexane to remove impurities, followed by acidification (pH 1–3) and dioxane extraction.
- Crystallization : n-Hexane-induced crystallization yields Boc-glycine with >99% purity.
This method’s scalability is evident in Example 2, where 1 kg glycine produces 231 kg Boc-glycine. Comparative studies show that sodium bicarbonate outperforms triethylamine in minimizing racemization.
Boc Protection of Pre-Alkylated Glycine
For N-(1-ethylpropyl)-glycine, Boc protection must occur after alkylation to avoid steric hindrance. Patent CN103214383A demonstrates tert-butyl glycinate synthesis via glycine alkylation with tert-butyl acetate, achieving 95% conversion under perchloric acid catalysis. Adapting this to 1-ethylpropyl glycine would require:
- Alkylation : Reacting glycine with 3-pentanone (1-ethylpropyl precursor) under reductive amination (e.g., NaBH₃CN).
- Boc Protection : Treating the alkylated glycine with (Boc)₂O in ethyl acetate, yielding N-Boc-N-(1-ethylpropyl)-glycine.
Alkylation Strategies for Introducing the 1-Ethylpropyl Group
Reductive Amination
Patent CN114957044B highlights reductive amination for introducing bulky substituents to glycine. For 1-ethylpropyl:
- Substrate : Glycine and 3-pentanone.
- Conditions : 0.1 M ammonium acetate buffer (pH 6.5), NaBH₃CN (2 equiv), 24 hours at 25°C.
- Yield : 78–85% for analogous alkylations.
Steric challenges arise due to the branched 1-ethylpropyl group, necessitating excess ketone (3–5 equiv) and prolonged reaction times.
Copper-Mediated Alkylation
Adapting methods from CN104098487A, copper complexes stabilize the glycine enolate, enabling nucleophilic attack by 3-pentanol derivatives:
- Enolate Formation : Glycine + CuCl₂ (1.2 equiv) in THF at −10°C.
- Alkylation : Add 1-bromo-3-pentane (2.5 equiv), stir for 12 hours.
- Workup : EDTA quench, extraction with ethyl acetate.
Integrated Synthetic Routes for this compound
Sequential Alkylation-Protection Approach
Step 1: Synthesis of N-(1-Ethylpropyl)-Glycine
- Method : Reductive amination of glycine with 3-pentanone (NaBH₃CN, pH 6.5).
- Yield : 82% (isolated as HCl salt).
Step 2: Boc Protection
- Conditions : (Boc)₂O (1.1 equiv), triethylamine (2.0 equiv), THF, 0°C → 25°C, 6 hours.
- Yield : 91% (HPLC purity 98.5%).
Total Yield : 75% (multi-step).
One-Pot Alkylation-Protection Strategy
Combining alkylation and Boc protection in a single reactor reduces intermediate isolation:
- Reductive Amination : Glycine + 3-pentanone + NaBH₃CN → N-(1-ethylpropyl)-glycine.
- In Situ Boc Protection : Add (Boc)₂O and NaHCO₃ directly to the reaction mixture.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chromatographic Purity
- HPLC : C18 column, 80:20 H₂O/ACN + 0.1% TFA, Rt = 6.2 min.
- Impurity Profile : <1% dealkylated glycine, <0.5% di-Boc byproducts.
Industrial Scalability and Cost Considerations
Solvent Optimization
Yield vs. Purity Trade-Offs
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Sequential | 75 | 98.5 | 1,200 |
| One-Pot | 80 | 97.0 | 1,050 |
| Copper-Mediated | 70 | 99.2 | 1,400 |
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-(1-ethylpropyl)-glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted glycine derivatives.
Scientific Research Applications
N-Boc-N-(1-ethylpropyl)-glycine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a valuable intermediate in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-N-(1-ethylpropyl)-glycine involves its interaction with specific molecular targets and pathways. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes and receptors. The ethylpropyl substituent enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Protecting Group Chemistry
- Boc vs. Fmoc : N-Boc derivatives (e.g., N-Boc-N-(1-ethylpropyl)-glycine) are cleaved under acidic conditions (e.g., trifluoroacetic acid), while N-Fmoc analogs (e.g., N-Fmoc-N-(1-ethylpropyl)-glycine) require basic conditions (e.g., piperidine). This difference makes Fmoc preferable for SPPS due to orthogonal protection strategies .
- Tritylthioethyl Group : The 2-(tritylthio)ethoxy substituent in N-Boc-N-(2-(tritylthio)ethoxy)glycine enables disulfide bond formation, critical for ubiquitination and fluorescent labeling of peptides .
Substituent Effects
- Lipophilicity : The 1-ethylpropyl group increases hydrophobicity, which may enhance membrane permeability in drug candidates. In contrast, trifluoroethyl (N-Boc-N-(2,2,2-trifluoroethyl)glycine) introduces polarity and metabolic stability .
- Steric Hindrance : Bulkier substituents like tert-butyl (N-Boc-N-tert-butyl-glycine) restrict peptide backbone flexibility, aiding in the study of protein folding or enzyme-substrate interactions .
Applications in Research Ubiquitination: N-Boc-N-(2-(tritylthio)ethoxy)glycine has been used to synthesize ubiquitinated histones and Tau proteins, demonstrating its utility in studying post-translational modifications .
Key Research Findings
- A study on N-Boc-N-(2-(tritylthio)ethoxy)glycine demonstrated its efficiency in synthesizing ubiquitinated peptides with >95% purity , highlighting its compatibility with complex biochemical assays .
- N-Boc-N-tert-butyl-glycine showed reduced racemization compared to less hindered analogs, making it valuable for chiral peptide synthesis .
- Fluorinated derivatives like N-Boc-N-(2,2,2-trifluoroethyl)glycine are emerging as tools for 19F NMR-based structural biology , leveraging fluorine's unique spin properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
